1-[5-(2-Fluorophenoxy)pentyl]-3,5-dimethylpyrazole;oxalic acid
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Overview
Description
1-[5-(2-Fluorophenoxy)pentyl]-3,5-dimethylpyrazole;oxalic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group attached to a pentyl chain, which is further connected to a dimethylpyrazole moiety. The addition of oxalic acid enhances its stability and solubility, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Fluorophenoxy)pentyl]-3,5-dimethylpyrazole typically involves a multi-step process. The initial step often includes the preparation of the fluorophenoxy pentyl intermediate, which is then reacted with a dimethylpyrazole derivative. The reaction conditions usually involve the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Fluorophenoxy)pentyl]-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-[5-(2-Fluorophenoxy)pentyl]-3,5-dimethylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(2-Fluorophenoxy)pentyl]-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain receptors, while the dimethylpyrazole moiety contributes to its overall stability and bioactivity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(2-Chlorophenoxy)pentyl]-3,5-dimethylpyrazole
- 1-[5-(2-Bromophenoxy)pentyl]-3,5-dimethylpyrazole
- 1-[5-(2-Methylphenoxy)pentyl]-3,5-dimethylpyrazole
Uniqueness
1-[5-(2-Fluorophenoxy)pentyl]-3,5-dimethylpyrazole stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethylpyrazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O.C2H2O4/c1-13-12-14(2)19(18-13)10-6-3-7-11-20-16-9-5-4-8-15(16)17;3-1(4)2(5)6/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMMLUMERWTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCCCOC2=CC=CC=C2F)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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